molecular formula C11H8FNO2 B13415334 (4E)-4-(4-fluorobenzylidene)-2-methyl-1,3-oxazol-5(4H)-one

(4E)-4-(4-fluorobenzylidene)-2-methyl-1,3-oxazol-5(4H)-one

Cat. No.: B13415334
M. Wt: 205.18 g/mol
InChI Key: CJDRPIOMZCOCEB-UXBLZVDNSA-N
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Description

(4E)-4-(4-fluorobenzylidene)-2-methyl-1,3-oxazol-5(4H)-one is a synthetic organic compound that belongs to the class of oxazoles. Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This particular compound is characterized by the presence of a fluorobenzylidene group at the 4-position and a methyl group at the 2-position of the oxazole ring.

Preparation Methods

The synthesis of (4E)-4-(4-fluorobenzylidene)-2-methyl-1,3-oxazol-5(4H)-one typically involves the condensation of 4-fluorobenzaldehyde with 2-methyl-1,3-oxazol-5(4H)-one under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

(4E)-4-(4-fluorobenzylidene)-2-methyl-1,3-oxazol-5(4H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxazole derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced oxazole derivatives.

    Substitution: The fluorobenzylidene group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted oxazole derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

(4E)-4-(4-fluorobenzylidene)-2-methyl-1,3-oxazol-5(4H)-one has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (4E)-4-(4-fluorobenzylidene)-2-methyl-1,3-oxazol-5(4H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological or chemical context in which the compound is used.

Comparison with Similar Compounds

(4E)-4-(4-fluorobenzylidene)-2-methyl-1,3-oxazol-5(4H)-one can be compared with other similar compounds, such as:

    (4E)-4-(4-chlorobenzylidene)-2-methyl-1,3-oxazol-5(4H)-one: This compound has a chlorobenzylidene group instead of a fluorobenzylidene group, which may result in different chemical and biological properties.

    (4E)-4-(4-bromobenzylidene)-2-methyl-1,3-oxazol-5(4H)-one: The presence of a bromobenzylidene group can also influence the reactivity and activity of the compound.

    (4E)-4-(4-methylbenzylidene)-2-methyl-1,3-oxazol-5(4H)-one: The methylbenzylidene group may lead to variations in the compound’s properties compared to the fluorobenzylidene group.

Properties

Molecular Formula

C11H8FNO2

Molecular Weight

205.18 g/mol

IUPAC Name

(4E)-4-[(4-fluorophenyl)methylidene]-2-methyl-1,3-oxazol-5-one

InChI

InChI=1S/C11H8FNO2/c1-7-13-10(11(14)15-7)6-8-2-4-9(12)5-3-8/h2-6H,1H3/b10-6+

InChI Key

CJDRPIOMZCOCEB-UXBLZVDNSA-N

Isomeric SMILES

CC1=N/C(=C/C2=CC=C(C=C2)F)/C(=O)O1

Canonical SMILES

CC1=NC(=CC2=CC=C(C=C2)F)C(=O)O1

Origin of Product

United States

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